N,N-dibutyl-2,2,2-trifluoroacetimidamide
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Overview
Description
N,N-dibutyl-2,2,2-trifluoroacetimidamide: is a chemical compound with the molecular formula C10H19F3N2 and a molecular weight of 224.27 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to an imidamide core, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2,2,2-trifluoroacetimidamide typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with dibutylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
N,N-dibutyl-2,2,2-trifluoroacetimidamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, making it a versatile compound in chemical synthesis. The molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N-dibutyl-2,2,2-trifluoroacetamide
- N,N-dibutyl-2,2,2-trifluoroethanamide
Uniqueness
N,N-dibutyl-2,2,2-trifluoroacetimidamide is unique due to its imidamide core and trifluoromethyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in various chemical processes .
Properties
Molecular Formula |
C10H19F3N2 |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
N,N-dibutyl-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C10H19F3N2/c1-3-5-7-15(8-6-4-2)9(14)10(11,12)13/h14H,3-8H2,1-2H3 |
InChI Key |
MWDFVIBMVJEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C(F)(F)F |
Origin of Product |
United States |
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